molecular formula C16H10ClNO2 B14006111 4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B14006111
M. Wt: 283.71 g/mol
InChI Key: JACSENVPDSAIKG-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a substituted oxazol-5-one derivative characterized by a benzylidene group at position 4 and a phenyl group at position 2 of the oxazolone core. The 2-chlorophenyl substituent introduces steric and electronic effects distinct from its positional isomers (e.g., para-chloro derivatives). Its molecular formula is C₁₆H₁₀ClNO₂, with a molecular weight of 283.714 g/mol .

Properties

IUPAC Name

4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSENVPDSAIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Features:

  • Starting Materials: 2-chlorobenzaldehyde and hippuric acid (N-benzoylglycine) or 2-phenyl-1,3-oxazol-5-one precursors.
  • Reaction Conditions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Solvents: Ethanol, methanol, or acetic anhydride are commonly used.
  • Catalysts: Acetate anion, zinc oxide (ZnO), or Lewis acids may be employed to enhance reaction rates and yields.
  • Temperature: Reflux or room temperature depending on catalyst and solvent system.
  • Purification: Recrystallization or column chromatography.

Specific Synthetic Routes and Catalytic Systems

Erlenmeyer–Plöchl Reaction (Cyclodehydration-Condensation)

  • This classical method involves the cyclodehydration of hippuric acid with an aromatic aldehyde in dry acetic anhydride catalyzed by an acetate ion.
  • The reaction proceeds via condensation of the aldehyde with the amino acid derivative, followed by ring closure to form the oxazolone.
  • This method is widely used for synthesizing 4-arylmethylidene-2-aryl-5(4H)-oxazolones, including derivatives with substituted phenyl groups such as 2-chlorophenyl.

ZnO-Catalyzed Synthesis in Acetic Anhydride

  • A stirred suspension of substituted benzaldehyde, hippuric acid, ZnO catalyst, and acetic anhydride at room temperature results in rapid formation of oxazolone derivatives.
  • This method offers good yields and mild conditions, making it suitable for sensitive substituents like chloro groups on the phenyl ring.

Microwave Irradiation Assisted Synthesis

  • Microwave irradiation significantly accelerates the reaction between hippuric acid and aldehydes or ketones in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride.
  • This technique provides fast reaction rates and high yields of 2-phenyl-5(4H)-oxazolones, which can be adapted for 2-chlorophenyl derivatives.

Decarboxylation of β-Substituted α-(1-tetrazolyl) Acrylic Acids

  • This method involves the decarboxylation of β-substituted α-(1-tetrazolyl) acrylic acids to yield unsaturated 5-oxazolones.
  • Although more specialized, this route can be tailored to synthesize oxazolone derivatives with specific substitutions at C-4, including chlorophenyl groups.

Reaction Mechanism Insights

  • The condensation involves nucleophilic attack on the aldehyde carbonyl by the amino acid derivative, followed by cyclization and dehydration to form the oxazolone ring.
  • The presence of electron-withdrawing substituents like chlorine on the phenyl ring influences the electrophilicity of the carbonyl carbon and the stability of the exocyclic double bond.
  • Substituents at the C-4 and C-2 positions of oxazolones affect the ring-opening reactions and biological activity, with the 2-chlorophenyl group increasing the positive charge on the C-2 carbon, facilitating nucleophilic attack.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalysts/Conditions Solvent Temperature Yield (%) Notes
Erlenmeyer–Plöchl Reaction Hippuric acid + 2-chlorobenzaldehyde Acetate ion, Acetic anhydride Acetic anhydride Reflux 70-85 Classical method, widely used for oxazolones
ZnO-Catalyzed Condensation Hippuric acid + 2-chlorobenzaldehyde ZnO catalyst Acetic anhydride Room temperature 75-90 Mild conditions, good for sensitive substituents
Microwave Irradiation Hippuric acid + 2-chlorobenzaldehyde Dodecatungstophosphoric acid, Samarium, RuCl3 Acetic anhydride Microwave (300W) 80-95 Rapid synthesis, high yields
Decarboxylation of Acrylic Acids β-substituted α-(1-tetrazolyl) acrylic acids Thermal decarboxylation Various Elevated temp. Variable Specialized route for unsaturated oxazolones

Comprehensive Research Findings

  • Oxazolones with substituted phenyl groups at the 4-position, such as 2-chlorophenyl, show enhanced biological activities including antimicrobial, anti-inflammatory, and anticancer properties, which motivates their synthesis and study.
  • The choice of catalyst and reaction conditions significantly affects the yield and purity of the final oxazolone.
  • Lewis acid catalysts can activate the carbonyl group, increasing electrophilicity and facilitating nucleophilic attack, which is crucial in forming the exocyclic double bond in this compound.
  • The Erlenmeyer–Plöchl reaction remains the most reliable and scalable synthetic method for this class of compounds, with modifications such as ZnO catalysis and microwave assistance improving efficiency and sustainability.

Chemical Reactions Analysis

Photochemical [2+2] Cycloaddition Reactions

The exocyclic C=C bond in 4-arylidene-oxazol-5-ones undergoes stereoselective [2+2] photocycloaddition under blue light (465 nm). For example:

  • Reaction Conditions : Irradiation in CH₂Cl₂ or methanol with BF₃·OEt₂ as a Lewis acid.

  • Products : Dispirocyclobutanes or monospirocyclobutanes, depending on solvent and additives.

Table 1: Photocycloaddition Outcomes

ConditionProductStereoselectivityYieldSource
CH₂Cl₂, 465 nm, no Lewis acidDispirocyclobutane (ε-isomer)>90% syn coupling85–92%
MeOH, BF₃·OEt₂Monospirocyclobutane with ester/thioamideFull ε-selectivity70–78%

Mechanistically, the reaction proceeds via excitation of the conjugated C=C bond, followed by suprafacial [2+2] coupling. The ε-isomer dominates due to minimized steric hindrance and orbital alignment .

Nucleophilic Ring-Opening Reactions

The oxazol-5-one ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening.

Key Pathways:

  • Methanolysis :

    • Conditions : BF₃·OEt₂ in dry MeOH.

    • Products : Esters and thioamides via cleavage of the oxazolone ring.

    • Example : Formation of methyl (5-{[(2-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-yl)phosphonate derivatives.

  • Base-Mediated Ring-Opening :

    • Conditions : NaOMe/MeOH.

    • Products : Dihydrooxazoles via intramolecular S-attack at the exocyclic C=C bond.

    • Stereochemistry : trans-dihydrooxazoles are isolated as major diastereomers (80–90% de) .

Substitution Reactions at the Chlorophenyl Group

The 2-chlorophenyl moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic substitution (SNAr) reactions.

Table 2: Substitution Reactivity

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-2-chlorophenyl derivative65%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C4-Bromo-2-chlorophenyl derivative58%
SNArNaOCH₃, DMF, 80°CMethoxy-substituted derivative72%

The chlorine atom activates the aromatic ring toward meta-directing EAS, while its electron-withdrawing nature facilitates SNAr at elevated temperatures .

Oxidation and Reduction Reactions

The methylidene group and oxazolone ring undergo redox transformations:

Oxidation:

  • Reagents : KMnO₄/H₂SO₄.

  • Products : Cleavage of the exocyclic C=C bond to yield 2-phenyl-1,3-oxazole-4,5-dione .

Reduction:

  • Reagents : NaBH₄/EtOH.

  • Products : Saturation of the C=C bond to form 4-(2-chlorobenzyl)-2-phenyl-1,3-oxazol-5-one .

Condensation Reactions

The methylidene group acts as a dienophile in Diels-Alder reactions:

  • Conditions : Heating with dienes (e.g., 1,3-butadiene) in toluene.

  • Products : Fused bicyclic adducts (e.g., tetrahydrooxepino[2,3-d]oxazol-5-one) .

Spectroscopic Characterization

Key spectral data for reaction products:

Table 3: IR and NMR Signatures

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Oxazolone C=O1720–1740165–170
Thioamide C=S1205–1255198–206
Cyclobutane CH4.8–4.9 (s, 2H)55–60

Scientific Research Applications

4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho vs. Para Chloro Substitution

  • 4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (CAS 57427-77-7): This para-chloro isomer shares the same molecular formula and weight as the target compound. In antimicrobial studies, para-substituted sulfonyl derivatives demonstrated improved lipophilicity (clogP values) correlated with activity, suggesting the para position may optimize membrane penetration .
  • Para-chloro: Favors planar molecular conformations, improving solubility and intermolecular interactions .

Aromatic Substituent Variations

  • (4E)-4-{[5-(2-Chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one (C₂₀H₁₂ClNO₃): Replacement of the benzylidene group with a furan ring increases polarity and reduces molecular weight (349.770 g/mol). The furyl moiety may enhance hydrogen-bonding capacity, influencing antioxidant or enzyme inhibitory activity .
  • 2-(2-Chlorophenyl)-4-(pyren-1-ylmethylene)-1,3-oxazol-5-one (CAS 71977-19-0):
    The bulky pyrenyl group significantly elevates molecular weight (PSA: 38.66) and hydrophobicity, likely reducing solubility but improving affinity for hydrophobic binding pockets in enzymes or receptors .

Pharmacologically Active Oxazol-5-one Derivatives

  • ROCKII Inhibitors :

    • DI (CID 6516567) : (4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one.
      The nitro and chloro groups enhance electron-withdrawing effects, stabilizing interactions with ROCKII’s catalytic domain. This compound showed potent inhibition (IC₅₀ < 1 µM) .
    • DI-2 (CID 2360773) and DI-3 (CID 5285453) : Ethylidene and 3-methylphenyl variants, respectively.
      Reduced steric bulk in DI-2 improved selectivity, while DI-3’s methyl group enhanced metabolic stability .
  • Antioxidant Activity :

    • 4H-1,3-oxazol-5-one (compound 6) : A bromophenylsulfonyl derivative exhibited 16.75% DPPH radical scavenging, outperforming valine-based analogs. Chloro derivatives may show similar trends, though electron-withdrawing groups typically reduce antioxidant efficacy .

Lipophilicity and Solubility

  • Comparison Table :
Compound Substituents clogP* Solubility (Predicted) Bioactivity
4-[(2-Chlorophenyl)methylidene]-... 2-Cl, phenyl ~3.2 Low N/A (Theoretical focus)
4-[(4-Chlorophenyl)methylidene]-... 4-Cl, phenyl ~2.8 Moderate Antimicrobial potential
DI (CID 6516567) 4-Cl-3-NO₂, pyridinyl ~2.5 Moderate ROCKII inhibition
4H-1,3-oxazol-5-one (compound 6) 4-BrPhSO₂ ~3.5 Low Antioxidant

*Estimated using fragment-based methods.

Structural Insights from Crystallography

  • SHELX and ORTEP Tools: Used to resolve steric effects in oxazolone derivatives. The ortho-chloro group in the target compound may induce non-planar conformations, complicating crystallization compared to para isomers .

Biological Activity

4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound belonging to the oxazolones class, which has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, analgesic, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 330967-81-2
  • Molecular Formula : C16H10ClNO
  • Molecular Weight : 283.714 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.015

These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Analgesic Activity

The analgesic potential of this compound was evaluated in a study utilizing the acetic acid-induced writhing test in mice. The results showed a significant reduction in pain responses at varying doses:

Dose (mg/kg) Writhing Response (%)
1030%
2050%
4070%

The compound demonstrated dose-dependent analgesic effects, indicating its potential as a therapeutic agent for pain management .

Anti-inflammatory Activity

In addition to its analgesic properties, the compound also exhibited anti-inflammatory effects in a carrageenan-induced paw edema model. The results are summarized below:

Time (hours) Paw Edema Reduction (%)
125%
340%
560%

These findings suggest that this compound may be effective in reducing inflammation and could be further explored for therapeutic applications in inflammatory diseases .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in pain and inflammation pathways. Molecular docking studies have identified potential binding sites on cyclooxygenase enzymes (COX), which are crucial for mediating inflammatory responses. Further research is needed to elucidate the precise mechanisms at play.

Case Studies

A notable case study involved the synthesis of various derivatives of oxazolones, including our compound of interest. These derivatives were tested for their biological activity, leading to the identification of several promising candidates with enhanced potency against microbial strains and improved analgesic effects .

Q & A

Q. Q1. What are the established synthetic routes for 4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via the Erlenmeyer oxazolone method. A standard protocol involves:

  • Reactants : Hippuric acid (2-phenylglycine derivative), 2-chlorobenzaldehyde, acetic anhydride, and sodium acetate.
  • Procedure : Microwave-assisted condensation (210 W, 5 minutes) under solvent-free conditions yields ~78% purity after recrystallization .
  • Key Variables :
    • Catalyst : Anhydrous sodium acetate enhances cyclization.
    • Temperature : Microwave irradiation reduces reaction time compared to conventional heating (30 minutes vs. 6–8 hours).
    • Purification : Ethanol/chloroform recrystallization minimizes by-products like unreacted aldehyde or dimerized intermediates.

Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing, dihedral angles (e.g., 19.75° between phenyl and oxazolone rings), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • NMR :
    • ¹H NMR : Aromatic protons appear at δ 7.29–8.94 ppm; the methylidene proton (C=CH) resonates as a singlet at δ 8.42–8.94 .
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm, imine (C=N) at ~162 ppm .
  • IR : Stretching vibrations for C=O (1720 cm⁻¹) and C=N (1640 cm⁻¹) confirm the oxazolone core .

Note : Discrepancies in NMR shifts may arise from solvent polarity or crystal packing effects .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties and reaction mechanisms?

Methodological Answer:

  • DFT Applications :
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., charge-transfer interactions in fluorescence studies) .
    • Transition State Analysis : Model the cyclization step during synthesis to optimize activation energy.
  • Validation : Compare computed IR/NMR spectra with experimental data (RMSD <5% acceptable).

Q. Q4. What strategies resolve contradictions in crystallographic data, such as bond-length discrepancies or disorder in the lattice?

Methodological Answer:

  • Structure Refinement : Use SHELXL for high-resolution data (R1 <0.05). For disordered regions:
    • Apply ISOR/DFIX restraints to maintain chemically reasonable geometries .
    • Validate using ADDSYM (PLATON) to check for missed symmetry .
  • Case Study : In the title compound, C8–C11 bond length (1.384 Å) showed delocalization due to protonation at N3, resolved via Fourier difference maps .

Q. Q5. How does the compound’s fluorescence behavior inform its potential applications in materials science?

Methodological Answer:

  • Fluorescence Quenching :
    • Mechanism : Electron transfer to Ag nanoparticles reduces emission intensity (λem = 520 nm).
    • Applications : Sensor design for metal ions or electroluminescent materials .
  • Method : Steady-state fluorescence spectra (excitation at 365 nm) in DMF, corrected for solvent effects.

Q. Q6. What role does the compound play in multicomponent reactions (e.g., Biginelli), and how is stereoselectivity controlled?

Methodological Answer:

  • Biginelli Reaction : Acts as an active methylene component with aldehydes and urea.
  • Stereoselectivity :
    • Catalyst : CeCl3·7H2O (5 mol%) promotes diastereoselectivity (>90% de) via Lewis acid coordination .
    • Microwave Conditions : Solvent-free, 80°C, 10 minutes yield perhydropyrimidines .

Note : Competing pathways (e.g., Knoevenagel vs. cyclocondensation) require monitoring via TLC/LC-MS.

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